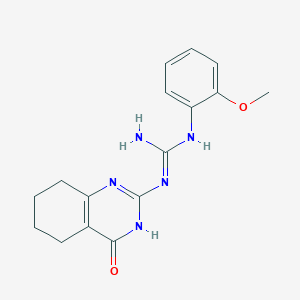
1-(4-Hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)-3-(2-methoxyphenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)-N’-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)guanidine is a synthetic organic compound that belongs to the class of guanidines. This compound is characterized by the presence of a methoxyphenyl group and a hexahydroquinazolinone moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-N’-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)guanidine typically involves the following steps:
Formation of the Hexahydroquinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step involves the reaction of the hexahydroquinazolinone intermediate with 2-methoxyaniline or its derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-N’-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-N’-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)guanidine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-N’-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine
- N-(2-methoxyphenyl)-N’-(4-oxo-3,4,5,6-tetrahydroquinazolin-2-yl)guanidine
Uniqueness
N-(2-methoxyphenyl)-N’-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)guanidine is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C16H19N5O2 |
|---|---|
Molecular Weight |
313.35 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)guanidine |
InChI |
InChI=1S/C16H19N5O2/c1-23-13-9-5-4-8-12(13)18-15(17)21-16-19-11-7-3-2-6-10(11)14(22)20-16/h4-5,8-9H,2-3,6-7H2,1H3,(H4,17,18,19,20,21,22) |
InChI Key |
VIPGPDIUCLZZLE-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC=CC=C1N/C(=N/C2=NC3=C(CCCC3)C(=O)N2)/N |
Canonical SMILES |
COC1=CC=CC=C1NC(=NC2=NC3=C(CCCC3)C(=O)N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(3-hydroxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}cyclohexanecarboxamide](/img/structure/B11490213.png)
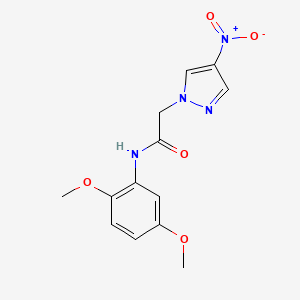
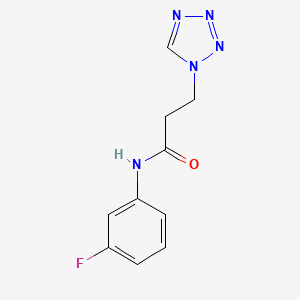
![3-(2-fluorophenyl)-N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11490244.png)
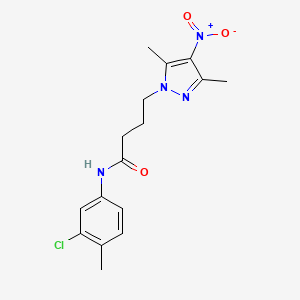
![3,4,5-triethoxy-N-[3-(2-morpholin-4-yl-2-oxoethoxy)phenyl]benzamide](/img/structure/B11490250.png)
![ethyl 1-[4-(dipropylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11490251.png)
![3-(4-Fluorophenyl)-5-oxo-7-[4-(prop-2-en-1-yloxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11490255.png)
![N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11490260.png)
![2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11490267.png)
![Methyl 2-[(2-chlorophenyl)formamido]-3,3,3-trifluoro-2-(phenylformamido)propanoate](/img/structure/B11490268.png)
![N-{2-[(4-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-3,3,3-trifluoro-2-(trifluoromethyl)propanamide](/img/structure/B11490271.png)
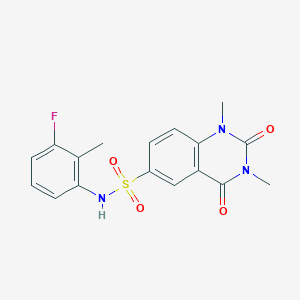
![2-(4-{[2-(phenoxymethyl)morpholin-4-yl]sulfonyl}phenyl)dihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione](/img/structure/B11490286.png)
